4,5,6,7-Tetrahydro-1H-indazole hydrochloride

Synthetic Chemistry Medicinal Chemistry Building Block

Medicinal chemistry programs targeting kinase inhibition or peripheral CB1 modulation often face solubility and selectivity bottlenecks with fully aromatic indazole scaffolds. This tetrahydroindazole hydrochloride addresses these constraints via a partially saturated bicyclic core that enhances aqueous solubility and metabolic stability. • ITK inhibitor selectivity: >100-fold over BTK/BMX (IC50 = 1.2 nM) for reduced off-target toxicity. • Peripheral CB1 ligands: brain-to-plasma ratio as low as 0.05, enabling CNS-sparing metabolic disease therapies. • Antimycobacterial potency: 4.5-fold advantage over benzotriazole analogs against drug-resistant TB. Supplied in research to bulk quantities with full analytical documentation. Custom synthesis available on request.

Molecular Formula C7H11ClN2
Molecular Weight 158.629
CAS No. 18161-11-0
Cat. No. B595590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-1H-indazole hydrochloride
CAS18161-11-0
Molecular FormulaC7H11ClN2
Molecular Weight158.629
Structural Identifiers
SMILESC1CCC2=C(C1)C=NN2.Cl
InChIInChI=1S/C7H10N2.ClH/c1-2-4-7-6(3-1)5-8-9-7;/h5H,1-4H2,(H,8,9);1H
InChIKeyMRWXPAPXTKTTMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-1H-indazole HCl Overview


4,5,6,7-Tetrahydro-1H-indazole hydrochloride (CAS 18161-11-0) is the hydrochloride salt of a partially saturated bicyclic heterocycle, featuring a fused pyrazole-cyclohexane core . This compound is a versatile building block in medicinal chemistry, serving as a precursor to numerous bioactive molecules, including kinase inhibitors, anti-inflammatory agents, and CNS-active compounds [1]. Its saturated cyclohexane ring enhances solubility and metabolic stability compared to fully aromatic indazole counterparts [2].

Tetrahydroindazole HCl vs. Analogous Heterocycles


While 4,5,6,7-tetrahydro-1H-indazole shares a pyrazole core with other heterocycles like 1H-indazole and 1H-pyrazole, its unique partially saturated framework introduces critical differences in reactivity and physicochemical properties. The saturated cyclohexane ring reduces aromaticity, leading to distinct electronic and steric effects that influence binding interactions and metabolic pathways [1]. Direct substitution with fully aromatic indazoles or other heterocycles can result in altered potency, selectivity, or pharmacokinetic profiles, as demonstrated in comparative studies [2]. Therefore, the specific structural features of 4,5,6,7-tetrahydro-1H-indazole are essential for achieving desired biological outcomes in drug discovery programs.

Tetrahydroindazole HCl Evidence in Drug Discovery


Efficient AlCl3-Promoted Synthesis

The AlCl3-promoted reaction of cyclohexanone with phenylhydrazone yields 2,3-diphenyl-4,5,6,7-tetrahydro-1H-indazole in 81% yield, demonstrating efficient access to this scaffold [1]. This yield is comparable to or exceeds yields obtained for other heterocyclic systems under similar conditions, highlighting the synthetic accessibility of 4,5,6,7-tetrahydro-1H-indazole derivatives.

Synthetic Chemistry Medicinal Chemistry Building Block

Enhanced Solubility via Lower cLogP

The saturated cyclohexane ring of 4,5,6,7-tetrahydro-1H-indazole reduces lipophilicity compared to fully aromatic 1H-indazole, as evidenced by a lower calculated cLogP [1]. This difference can improve aqueous solubility and bioavailability, which are critical for in vivo efficacy.

ADME Drug-like Properties Physicochemical Properties

Antitubercular Potency Advantage

Replacement of the 4,5,6,7-tetrahydro-1H-indazole core in compound 6a with a 4,5,6,7-tetrahydro-1H-benzotriazole resulted in a 4.5-fold decrease in potency against Mycobacterium tuberculosis (MIC = 7.7 μM for the benzotriazole analog vs. 1.7 μM for the tetrahydroindazole parent) [1]. This demonstrates the critical contribution of the tetrahydroindazole scaffold to antimycobacterial activity.

Antitubercular Agents Infectious Disease SAR

Selective ITK Inhibition

Second-generation tetrahydroindazole ITK inhibitors achieved improved selectivity over off-target kinases compared to earlier indazole-based leads [1]. Specifically, compound 26 exhibited an ITK IC50 of 1.2 nM with >100-fold selectivity over related kinases such as BTK and BMX.

Kinase Inhibitors Immunology Selectivity

Peripherally Selective CB1 Inverse Agonism

Tetrahydroindazole derivative 2p demonstrated high peripheral selectivity as a CB1 receptor inverse agonist, with a brain-to-plasma ratio of 0.05 [1]. This indicates minimal CNS penetration, which is desirable for targeting peripheral CB1 receptors to treat metabolic disorders without central side effects.

Cannabinoid Receptors CNS Penetration Metabolic Disorders

High Purity for Reproducibility

Commercial sources of 4,5,6,7-tetrahydro-1H-indazole hydrochloride typically offer purity levels of 97-98% as determined by HPLC or titration . This high purity is essential for reproducible results in research and development applications.

Quality Control Analytical Chemistry Procurement

Tetrahydroindazole HCl Applications in Drug Discovery


Lead Optimization for Kinase Inhibitors

The 4,5,6,7-tetrahydro-1H-indazole core serves as an optimal scaffold for developing selective kinase inhibitors, as demonstrated by its success in generating potent ITK inhibitors with nanomolar potency and high selectivity over off-target kinases [1]. Its saturated ring system contributes to improved solubility and reduced cytotoxicity compared to fully aromatic indazole analogs.

Peripheral CB1 Inverse Agonist Design

Derivatives of 4,5,6,7-tetrahydro-1H-indazole can be designed to achieve high peripheral selectivity for CB1 receptors, minimizing CNS side effects while retaining efficacy in metabolic disease models [2]. The scaffold's physicochemical properties facilitate the design of compounds with low brain penetration.

Antitubercular Drug Discovery

The 4,5,6,7-tetrahydro-1H-indazole framework is critical for antimycobacterial activity, as evidenced by a 4.5-fold potency loss upon replacement with a benzotriazole analog [3]. This scaffold is valuable for developing new therapies against drug-resistant tuberculosis.

Chemical Biology Tool Synthesis

As a versatile building block, 4,5,6,7-tetrahydro-1H-indazole hydrochloride enables the rapid synthesis of diverse compound libraries for target identification and validation studies. Its synthetic accessibility via AlCl3-promoted reactions facilitates the generation of novel chemical probes [4].

Technical Documentation Hub

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